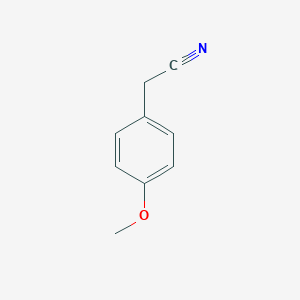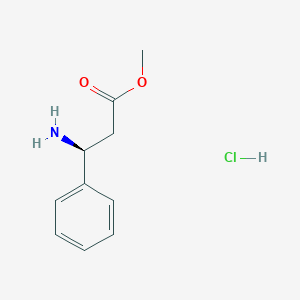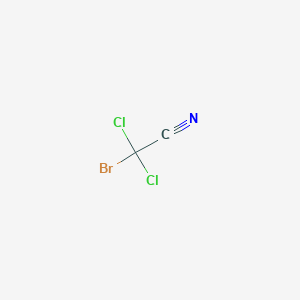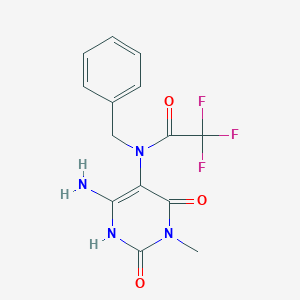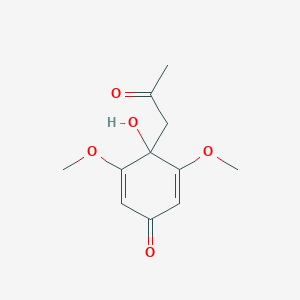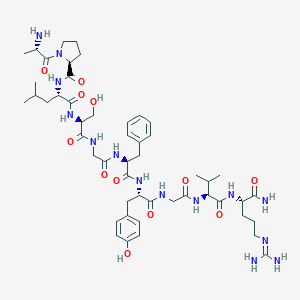
Locustatachykinin Ii Protein, Locusta Migratoria
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Locustatachykinin II protein, also known as LomTK II, is a neuropeptide found in the locust species Locusta migratoria. This protein plays a crucial role in the physiological and behavioral responses of locusts, including feeding, reproduction, and migration. In recent years, the study of LomTK II has gained significant attention from the scientific community due to its potential applications in pest control and neuropharmacology.
Mécanisme D'action
Locustatachykinin Ii Protein, Locusta Migratoria II acts as a neuropeptide and binds to specific receptors in the nervous system of locusts. The binding of Locustatachykinin Ii Protein, Locusta Migratoria II to its receptors leads to the activation of intracellular signaling pathways, which ultimately result in the regulation of various physiological and behavioral responses. The exact mechanism of action of Locustatachykinin Ii Protein, Locusta Migratoria II is still not fully understood and requires further investigation.
Effets Biochimiques Et Physiologiques
Locustatachykinin Ii Protein, Locusta Migratoria II has been shown to have a wide range of biochemical and physiological effects in locusts. The protein is involved in the regulation of feeding behavior, reproduction, and migration. In addition, Locustatachykinin Ii Protein, Locusta Migratoria II has been shown to modulate the release of neurotransmitters and affect ion channels in the nervous system. These effects are crucial for the proper functioning of the locust nervous system and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Locustatachykinin Ii Protein, Locusta Migratoria II in lab experiments has several advantages. The peptide is relatively easy to synthesize using SPPS, and its effects on locust behavior can be easily measured. In addition, Locustatachykinin Ii Protein, Locusta Migratoria II is a highly specific ligand for its receptors, making it an ideal tool for studying the function of these receptors. However, one of the limitations of using Locustatachykinin Ii Protein, Locusta Migratoria II in lab experiments is that it is only found in locusts, which limits its applicability to other species.
Orientations Futures
The study of Locustatachykinin Ii Protein, Locusta Migratoria II has the potential to lead to the development of new pest control strategies and drugs for the treatment of neurological disorders. Some future directions for Locustatachykinin Ii Protein, Locusta Migratoria II research include the development of more potent Locustatachykinin Ii Protein, Locusta Migratoria II analogs, the identification of new Locustatachykinin Ii Protein, Locusta Migratoria II receptors, and the investigation of the effects of Locustatachykinin Ii Protein, Locusta Migratoria II on other physiological processes in locusts. In addition, the potential use of Locustatachykinin Ii Protein, Locusta Migratoria II in other species and its applicability to other fields of research should be explored.
Conclusion:
Locustatachykinin Ii Protein, Locusta Migratoria II is a neuropeptide found in the locust species Locusta migratoria, which plays a crucial role in the physiological and behavioral responses of locusts. The synthesis of Locustatachykinin Ii Protein, Locusta Migratoria II involves SPPS using Fmoc chemistry, and the protein has potential applications in pest control and neuropharmacology. Locustatachykinin Ii Protein, Locusta Migratoria II acts as a neuropeptide and binds to specific receptors in the nervous system of locusts, leading to the regulation of various physiological and behavioral responses. The study of Locustatachykinin Ii Protein, Locusta Migratoria II has the potential to lead to the development of new pest control strategies and drugs for the treatment of neurological disorders.
Méthodes De Synthèse
Locustatachykinin Ii Protein, Locusta Migratoria II is a peptide consisting of 11 amino acid residues, with the sequence Phe-Gly-Leu-Met-NH2. The synthesis of Locustatachykinin Ii Protein, Locusta Migratoria II involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process includes coupling the amino acids in a stepwise manner, deprotecting the Fmoc group, and cleaving the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
Locustatachykinin Ii Protein, Locusta Migratoria II has been extensively studied for its potential applications in pest control. The protein is involved in the regulation of feeding behavior in locusts, and targeting Locustatachykinin Ii Protein, Locusta Migratoria II could be an effective strategy for controlling locust swarms. In addition, Locustatachykinin Ii Protein, Locusta Migratoria II has been studied for its neuropharmacological properties, including its effects on ion channels and neurotransmitter release. These studies have the potential to lead to the development of new drugs for the treatment of neurological disorders.
Propriétés
Numéro CAS |
126985-98-6 |
|---|---|
Nom du produit |
Locustatachykinin Ii Protein, Locusta Migratoria |
Formule moléculaire |
C50H76N14O12 |
Poids moléculaire |
1065.2 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H76N14O12/c1-27(2)21-34(61-47(74)38-14-10-20-64(38)49(76)29(5)51)45(72)62-37(26-65)44(71)57-24-39(67)58-36(22-30-11-7-6-8-12-30)46(73)60-35(23-31-15-17-32(66)18-16-31)43(70)56-25-40(68)63-41(28(3)4)48(75)59-33(42(52)69)13-9-19-55-50(53)54/h6-8,11-12,15-18,27-29,33-38,41,65-66H,9-10,13-14,19-26,51H2,1-5H3,(H2,52,69)(H,56,70)(H,57,71)(H,58,67)(H,59,75)(H,60,73)(H,61,74)(H,62,72)(H,63,68)(H4,53,54,55)/t29-,33-,34-,35-,36-,37-,38-,41-/m0/s1 |
Clé InChI |
OPJHAGZHVNQOSR-ZAHKTKHZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
Séquence |
APLSGFYGVR |
Synonymes |
Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin II protein, Locusta migratoria Lom-TK-II protein, Locusta migratoria LomTK-II protein, Locusta migratoria |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



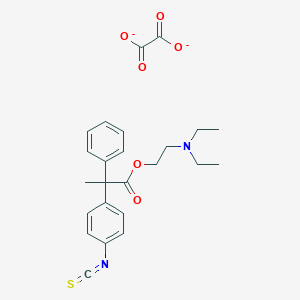
![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)
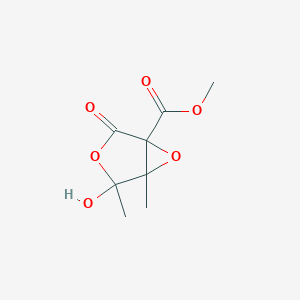
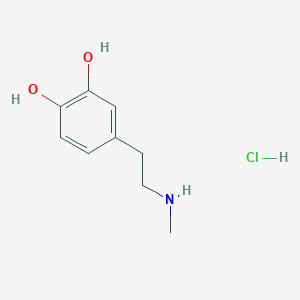
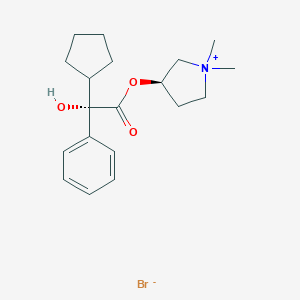
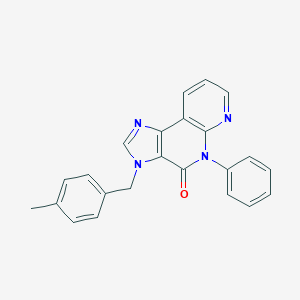
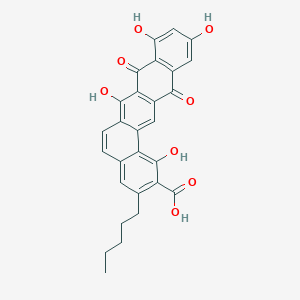
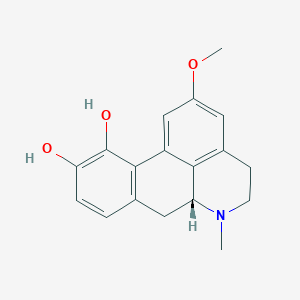
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
